MFCD18313975
Description
MFCD18313975 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Properties
IUPAC Name |
methyl 4-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)8-2-5-12(15)11(6-8)10-4-3-9(17)7-13(10)16/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMVVIZRLOKACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684476 | |
| Record name | Methyl 2',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-68-8 | |
| Record name | Methyl 2',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18313975 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of precursor compounds, which undergo a series of chemical reactions to form the final product. These reactions often involve the use of catalysts, solvents, and controlled temperature and pressure conditions to ensure the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound is carried out on a larger scale, utilizing optimized processes to maximize efficiency and minimize costs. This often involves the use of advanced technologies and equipment to control reaction parameters and ensure consistent quality of the final product. The industrial methods also focus on sustainability and environmental considerations, aiming to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: MFCD18313975 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD18313975 has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of other compounds. Its unique reactivity and stability make it an essential component in various chemical reactions and processes.
Biology: In biology, this compound is studied for its potential biological activities and interactions with biomolecules. Researchers investigate its effects on cellular processes, enzyme activities, and metabolic pathways, aiming to understand its role in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its pharmacological properties, including its ability to interact with specific molecular targets and pathways. This research aims to develop new drugs and treatments based on the compound’s unique characteristics.
Industry: In industry, this compound is utilized in the production of various materials and products. Its chemical properties make it suitable for use in manufacturing processes, including the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD18313975 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activities, and influencing various cellular processes. The detailed understanding of its mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
